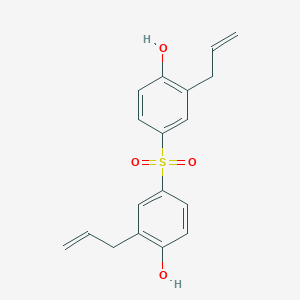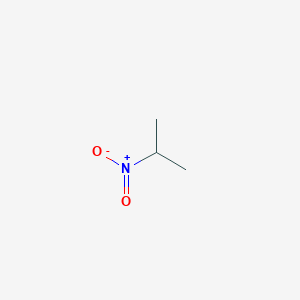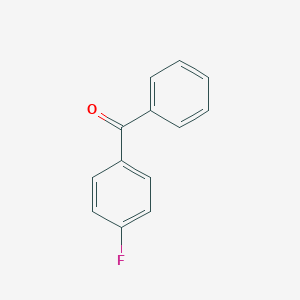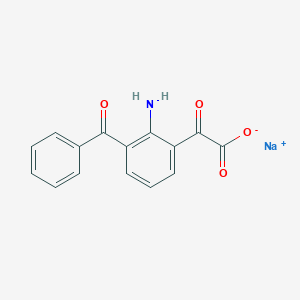
Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, also known as MTS, is a chemical compound that has been widely used in scientific research for its unique properties. MTS is a water-soluble compound that is commonly used as a reducing agent in biochemical and physiological experiments. The compound has been extensively studied due to its ability to act as a redox mediator, and its potential applications in various fields of research.
Applications De Recherche Scientifique
Molecular Structure and Spectral Analysis in Azo Dyes
- A study on azo dyes, including Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, focused on their molecular structures using Density Functional Theory. These azo dyes show potential in optoelectronic applications, particularly in developing polarizing films for UV and visible spectrum regions. The research aligns computed absorption spectral data with experimental data, enhancing the understanding of these dyes in practical applications (Shahab et al., 2016).
Cleavage of Azo Compounds in Alkaline Solutions
- A different study delves into the reaction of azo compounds, similar to Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, in alkaline solutions. This research reveals the intramolecular redox reactions these compounds undergo, leading to the formation of azoxybenzene and azobenzene derivatives. Such reactions are significant for understanding the chemical behavior of azo dyes in various environments (Boduszek & Halama, 1998).
Synthesis of Derivatives for Pharmaceutical Applications
- In pharmaceutical research, azo compounds, including derivatives of Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, have been synthesized for potential antiepileptic agents. This synthesis process and the subsequent evaluation of their activity provide insights into the medicinal applications of such compounds (Warokar et al., 2012).
Impact on Environmental and Industrial Processes
- Environmental research has explored the effects of azo dyes on degradation processes in textile industries. For instance, a study on the degradation of Acid Orange 7, which involves similar compounds, shows the dual effect (inhibitory and accelerating) of chloride on azo dye degradation. This highlights the environmental implications of using azo dyes in industries and their potential toxic effects (Yuan et al., 2011).
Propriétés
Numéro CAS |
1937-40-2 |
|---|---|
Formule moléculaire |
C15H16N3NaO5S |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H17N3O5S.Na/c1-9-6-11(16)14(23-3)8-12(9)18-17-10-4-5-13(22-2)15(7-10)24(19,20)21;/h4-8H,16H2,1-3H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
VEZPAKWJFJTJJA-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
Autres numéros CAS |
1937-40-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















